molecular formula C16H15BrN2O3S B3895927 N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide

N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide

Cat. No.: B3895927
M. Wt: 395.3 g/mol
InChI Key: LMHJUTIPWOKOLQ-RAXLEYEMSA-N
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Description

N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a bromophenyl group, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the compound can be reduced to form an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamino group would yield a carbonyl compound, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-12-5-3-11(4-6-12)10-13(15(21)18-7-8-20)19-16(22)14-2-1-9-23-14/h1-6,9-10,20H,7-8H2,(H,18,21)(H,19,22)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHJUTIPWOKOLQ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide
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N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide
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N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide
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N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide
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N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide
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N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide

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